molecular formula C24H22BrNO5 B14056598 3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate

3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate

Cat. No.: B14056598
M. Wt: 484.3 g/mol
InChI Key: NBCKTTGHBAQTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-phe(4-Br)-OH, also known as fluorenylmethyloxycarbonyl-4-bromo-D-phenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-phe(4-Br)-OH typically involves the protection of the amino group of 4-bromo-D-phenylalanine with the Fmoc group. This can be achieved through the reaction of 4-bromo-D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of Fmoc-D-phe(4-Br)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-phe(4-Br)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are usually carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Deprotection Reactions: Piperidine is the most commonly used reagent for Fmoc deprotection. The reaction is typically performed at room temperature.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of Fmoc-D-phe(4-Br)-OH.

    Deprotection Reactions: The major product is 4-bromo-D-phenylalanine, with the Fmoc group removed.

Scientific Research Applications

Fmoc-D-phe(4-Br)-OH has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of Fmoc-D-phe(4-Br)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The deprotection step involves the removal of the Fmoc group under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-phe-OH: Lacks the bromine atom on the phenyl ring.

    Fmoc-L-phe(4-Br)-OH: Contains the L-isomer of phenylalanine instead of the D-isomer.

    Boc-D-phe(4-Br)-OH: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.

Uniqueness

Fmoc-D-phe(4-Br)-OH is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through substitution reactions. Additionally, the use of the Fmoc group provides selective deprotection under mild conditions, making it a valuable tool in peptide synthesis.

Properties

Molecular Formula

C24H22BrNO5

Molecular Weight

484.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate

InChI

InChI=1S/C24H20BrNO4.H2O/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28);1H2

InChI Key

NBCKTTGHBAQTGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O.O

Origin of Product

United States

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